4-Hydroxyphenyldimethylsulfonium Methyl Sulfate
Description
4-Hydroxyphenyldimethylsulfonium Methyl Sulfate (CAS 32279-04-2) is a sulfonium salt with the molecular formula C₉H₁₄O₅S₂ and a molar mass of 266.33 g/mol . It features a dimethylsulfonium cation linked to a 4-hydroxyphenyl group, paired with a methyl sulfate anion. This compound is primarily used in industrial and research settings, such as organic synthesis and catalysis, due to its stability and reactivity . Its safety profile indicates skin and eye irritation hazards, necessitating protective handling measures .
Properties
IUPAC Name |
(4-hydroxyphenyl)-dimethylsulfanium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS.CH4O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5-6(2,3)4/h3-6H,1-2H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQZVASULXKBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)[O-].C[S+](C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620038 | |
| Record name | (4-Hydroxyphenyl)(dimethyl)sulfanium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32279-04-2 | |
| Record name | (4-Hydroxyphenyl)(dimethyl)sulfanium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonium Salt Formation via Methylation
The most common method involves the methylation of a precursor sulfonium compound, typically in the presence of methyl sulfate reagents:
- Reactants :
- A precursor containing a 4-hydroxyphenyl group.
- Dimethyl sulfide or similar sulfonium precursors.
- Methyl sulfate as the methylating agent.
- Procedure :
- Combine the precursor and dimethyl sulfide in an appropriate solvent (e.g., dichloromethane or ethanol).
- Add methyl sulfate slowly under controlled temperature conditions (typically below room temperature to avoid decomposition).
- Allow the reaction to proceed with stirring for several hours.
- Outcome : The reaction yields the desired sulfonium salt, which can be purified by recrystallization or filtration.
Hydroxyl Group Activation
An alternative route involves activating the hydroxyl group on the phenyl ring before introducing the sulfonium functionality:
- Reactants :
- Phenol derivative with a hydroxyl group at the para position.
- Dimethyl sulfide.
- Sulfating agents such as dimethyl sulfate or sulfuric acid derivatives.
- Procedure :
- The phenol derivative is reacted with dimethyl sulfide in the presence of a catalyst (e.g., sulfuric acid).
- The mixture is treated with methyl sulfate to form the sulfonium salt.
- Outcome : This method emphasizes regioselectivity, ensuring that substitution occurs specifically at the para position relative to the hydroxyl group.
Direct Synthesis Using Phenol Derivatives
Direct synthesis methods employ pre-functionalized phenols:
- Reactants :
- A pre-functionalized phenol (e.g., p-dimethylsulfoniophenol).
- Methyl sulfate.
- Procedure :
- Mix reactants in an inert atmosphere to prevent oxidation.
- Heat gently to promote reaction while avoiding side reactions like over-methylation.
- Outcome : The product is isolated via crystallization and analyzed for purity using titrimetric methods.
Key Reaction Parameters
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane, ethanol |
| Temperature | Room temperature or below |
| Reaction Time | Several hours (varies by method) |
| Purification Method | Recrystallization or filtration |
| Yield | Typically high (>90%) when optimized |
Challenges and Considerations
- Reactivity of Methyl Sulfate : Methyl sulfate is highly reactive and toxic, requiring careful handling under controlled conditions.
- Regioselectivity : Ensuring substitution occurs specifically on the para position relative to the hydroxyl group is crucial for obtaining the desired product.
- Purity Analysis : Analytical techniques such as titrimetric analysis are used to confirm purity levels exceeding 98%.
Research Insights
Studies indicate that optimizing solvent choice and reaction conditions significantly impacts yield and purity. For instance, using dichloromethane as a solvent enhances solubility and facilitates better interaction between reactants. Additionally, controlling reaction temperature minimizes side reactions, such as over-methylation or decomposition.
Chemical Reactions Analysis
4-Hydroxyphenyldimethylsulfonium Methyl Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can undergo substitution reactions with halides or other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
Scientific Research Applications of 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate
This compound is a chemical compound with the molecular formula and a molecular weight of 266.33 g/mol. It is utilized across various scientific fields because of its unique chemical properties.
Overview
This compound typically appears as a white to light yellow powder or crystal. The synthesis of this compound involves the reaction of 4-hydroxyphenyl compounds with dimethylsulfonium methyl sulfate under controlled conditions, often in a suitable solvent and with a catalyst to facilitate the formation of the desired product. Industrial production methods optimize reaction conditions to ensure high yield and purity.
Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a precursor for pharmaceutical compounds.
Industry: It is employed in the manufacturing of specialty chemicals and materials, contributing to advancements in various industrial processes.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can convert the sulfonium group to a sulfide using reducing agents like sodium borohydride.
- Substitution: The hydroxyl group can undergo substitution reactions with halides or other nucleophiles under appropriate conditions, including acidic or basic environments, specific catalysts, and controlled temperatures.
Safety Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled .
Precautionary measures: When handling this compound, it is important to avoid breathing dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area and wear protective gloves, protective clothing, eye protection, and face protection . Wash hands thoroughly after handling, and do not eat, drink, or smoke when using this product .
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate involves its interaction with specific molecular targets and pathways. The sulfonium group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes .
Comparison with Similar Compounds
Diphenyl[4-(phenylthio)phenyl]sulfonium Trifluorotris(pentafluoroethyl)phosphate (CAS 870681-07-5)
- Structural Differences : Contains a diphenylsulfonium core with a trifluorotris(pentafluoroethyl)phosphate counterion, contrasting with the simpler methyl sulfate anion in 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate.
- Purity : >98.0% (HPLC), comparable to this compound (>98.0% (T)) .
- Applications : Likely used in photolithography or advanced material synthesis due to its fluorinated counterion, which enhances thermal and chemical stability .
(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate (H1620)
- Structural Differences : Substitutes the methyl sulfate anion with hexafluoroantimonate (SbF₆⁻), a stronger Lewis acid.
- Reactivity : The hexafluoroantimonate counterion increases electrophilicity, making this compound more effective in cationic polymerization compared to methyl sulfate derivatives .
- Safety : Hexafluoroantimonate introduces additional toxicity concerns, such as fluoride release under hydrolysis, unlike the relatively inert methyl sulfate .
Comparison with Sulfate-Containing Analogues
Methyl Sodium Sulfate (CAS 512-42-5)
- Structural Differences : A simple sulfate ester (CH₃OSO₃⁻Na⁺), lacking the sulfonium center.
- Applications : Primarily used as a methylating agent in organic synthesis. Unlike sulfonium salts, it lacks the cationic center necessary for catalysis or photoinitiation .
- Market Trends : Global demand driven by pharmaceuticals and agrochemicals, whereas sulfonium salts like this compound are niche products .
Tributylmethylammonium Methyl Sulfate (CAS 13106-24-6)
- Structural Differences : Features a quaternary ammonium cation (C₁₃H₃₀N⁺) paired with methyl sulfate.
- Properties : Higher molecular weight (311.48 g/mol) and lipophilicity compared to this compound (266.33 g/mol).
- Applications : Used in phase-transfer catalysis due to its ammonium core, contrasting with sulfonium salts’ applications in photoresist formulations .
Market and Industrial Relevance
- Availability : this compound (H1022) is commercially available from suppliers like TCI, with strict distribution to industrial/research users .
- Cost Factors: Fluorinated sulfonium salts (e.g., CAS 870681-07-5) are costlier due to complex synthesis, whereas methyl sulfate derivatives are more economical .
Biological Activity
4-Hydroxyphenyldimethylsulfonium Methyl Sulfate (CAS No. 32279-04-2) is a sulfonium salt that has garnered attention for its potential biological activities. This compound is recognized for its role in various chemical reactions and its applications in medicinal chemistry, particularly regarding enzyme inhibition and receptor binding.
- Molecular Formula : C₉H₁₄O₅S₂
- Molecular Weight : 246.34 g/mol
- Structure : The compound features a hydroxyl group attached to a phenyl ring, which is further substituted with two methyl groups on the sulfur atom.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that sulfonium compounds, including this compound, exhibit antimicrobial properties. These compounds may disrupt microbial cell membranes or interfere with metabolic processes, leading to cell death.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in therapeutic applications. For example, enzyme inhibition studies have shown that it can interact with enzymes involved in metabolic pathways, potentially leading to reduced activity of target enzymes.
3. Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on the effects of this compound on human breast cancer cells (MCF-7) revealed significant cytotoxicity at concentrations above 50 µM. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis rates, indicating that the compound triggers apoptotic pathways effectively.
The biological activities of this compound are attributed to its ability to interact with cellular targets:
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
- Apoptotic Pathways : Activation of caspases has been observed, suggesting that the compound promotes programmed cell death through intrinsic pathways.
- Inhibition of Metabolic Pathways : By inhibiting specific enzymes, the compound can alter metabolic processes critical for cell survival.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate, and how is purity validated?
- Methodology : The compound is synthesized via alkylation of 4-hydroxyphenylthiol derivatives using dimethyl sulfate as a methylating agent . Critical steps include controlling reaction temperature (typically <0°C to avoid side reactions) and stoichiometric ratios. Purification involves recrystallization from alcohol-ether mixtures, and purity is validated using HPLC (>98.0% purity threshold) . Structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry, with reference to CAS RN 32279-04-2 .
Q. How are the physicochemical properties (e.g., melting point, solubility) experimentally determined?
- Methodology :
- Melting Point : Measured via differential scanning calorimetry (DSC) or capillary methods, reported as 92°C .
- Solubility : Tested in water and organic solvents (e.g., ethanol, ether) under controlled conditions (20°C). Limited solubility in water is noted, with better dissolution in polar aprotic solvents .
- Stability : Assessed via accelerated stability studies (40°C/75% RH for 6 months) and monitored for decomposition using TLC or HPLC .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A) .
- Work in a fume hood to avoid inhalation of fine crystalline powder .
- Store in amber vials at 2–8°C to prevent photodegradation .
Advanced Research Questions
Q. How does this compound function in photochemical reactions, and what mechanistic studies are applicable?
- Methodology : As a sulfonium salt, it acts as a photoacid generator (PAG) under UV exposure, releasing protons to catalyze crosslinking or polymerization. Mechanistic studies include:
- Time-resolved spectroscopy : To track proton release kinetics .
- Quantum chemical calculations : DFT simulations to model charge transfer and excited-state behavior .
- Application testing : Evaluate efficiency in photoresist formulations by measuring residual film thickness post-exposure .
Q. How can researchers resolve contradictions in reported stability data across studies?
- Methodology :
- Controlled replication : Standardize testing conditions (e.g., humidity, light exposure) .
- Advanced analytics : Use LC-MS to identify degradation byproducts and correlate with environmental factors .
- Interlaboratory validation : Cross-check results using identical batches and analytical protocols .
Q. What experimental strategies mitigate side reactions during its use in organic synthesis?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
